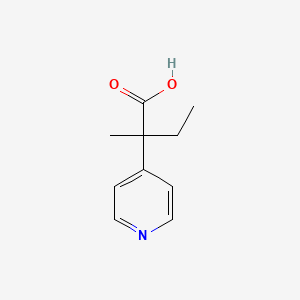

2-methyl-2-pyridin-4-ylbutanoic acid

Beschreibung

2-Methyl-2-pyridin-4-ylbutanoic acid is a pyridine-substituted carboxylic acid characterized by a butanoic acid backbone with a methyl group and a pyridin-4-yl substituent at the second carbon. Pyridine-containing compounds are often explored for their bioactivity, solubility, and coordination properties due to the aromatic nitrogen heterocycle’s electronic and steric effects .

The synthesis of such compounds typically involves condensation reactions between pyridine derivatives and carboxylic acid precursors. For example, describes a method for synthesizing pyridinyl carbamothioyl derivatives via reactions involving isothiocyanates and amines, which may parallel the synthetic routes for this compound .

Eigenschaften

Molekularformel |

C10H13NO2 |

|---|---|

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

2-methyl-2-pyridin-4-ylbutanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-3-10(2,9(12)13)8-4-6-11-7-5-8/h4-7H,3H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

CNEHFDFXLXWVDQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(C1=CC=NC=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-pyridin-4-ylbutanoic acid typically involves the reaction of pyridine derivatives with acetic acid or its derivatives. One common method is the reaction of 4-pyridylacetic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-2-pyridin-4-ylbutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyridyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

2-methyl-2-pyridin-4-ylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

Industry: Used in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-methyl-2-pyridin-4-ylbutanoic acid involves its interaction with specific molecular targets. The pyridyl group can interact with enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2-methyl-2-pyridin-4-ylbutanoic acid with its analogs based on molecular structure, physicochemical properties, and available

Key Observations:

Positional Isomerism : The pyridine ring’s substitution position (e.g., pyridin-2-yl vs. pyridin-4-yl) significantly impacts electronic properties and biological interactions. For instance, pyridin-2-yl derivatives often exhibit stronger metal-coordination capabilities compared to pyridin-4-yl analogs due to nitrogen’s proximity to the substituent .

Toxicity and Safety: Most analogs, including 4-(2-methoxyphenyl)-2-phenylpyridine, lack comprehensive toxicity profiles, emphasizing the need for rigorous safety assessments for this compound in future studies .

Q & A

Basic: What are the recommended synthetic routes for 2-methyl-2-pyridin-4-ylbutanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves condensation reactions between pyridine derivatives and substituted butanoic acid precursors. For example, a modified procedure inspired by Douglass et al. ( ) uses potassium thiocyanate and acyl chlorides to generate intermediates, followed by amine coupling. Key optimization steps include:

- Temperature control (e.g., reflux in acetone for intermediate formation).

- Catalytic use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Purification via recrystallization or column chromatography to isolate the target compound.

Validation with elemental analysis and spectroscopic methods (IR, NMR) ensures product integrity .

Basic: How can spectroscopic techniques (IR, NMR) be employed to confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify characteristic peaks for the carboxylic acid group (broad O-H stretch ~2500–3000 cm⁻¹) and pyridine ring (C=N stretch ~1600 cm⁻¹). Compare with reference spectra of analogous compounds ( ).

- NMR Analysis :

- ¹H NMR : Pyridin-4-yl protons appear as a doublet (δ 7.2–8.5 ppm). Methyl groups adjacent to the carboxylic acid show upfield shifts (δ 1.2–1.5 ppm).

- ¹³C NMR : Carboxylic carbon resonates at ~170–180 ppm; pyridine carbons at ~120–150 ppm.

Multi-nuclear NMR and 2D experiments (e.g., HSQC, HMBC) resolve overlapping signals and confirm connectivity .

Advanced: What strategies are effective for resolving crystal structures of this compound using X-ray diffraction?

Methodological Answer:

- Data Collection : Use high-resolution X-ray sources (e.g., synchrotron) to mitigate twinning or disorder issues common in flexible molecules.

- Structure Solution : Employ direct methods in SHELXS or SHELXD ( ) for phase determination. For challenging cases, integrate charge-flipping algorithms.

- Refinement : Iterative refinement in SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., carboxylic acid dimers) should be validated via Hirshfeld surface analysis.

- Validation Tools : Use WinGX ( ) for geometry checks (bond lengths, angles) and PLATON for symmetry validation .

Advanced: How can researchers address contradictions in spectroscopic and crystallographic data for this compound?

Methodological Answer:

Contradictions may arise from polymorphism, solvent effects, or dynamic motion in solution. Mitigation strategies include:

- Multi-Technique Cross-Validation : Combine XRD, solid-state NMR, and DFT calculations to reconcile discrepancies between solid-state and solution-phase structures.

- Variable-Temperature NMR : Probe conformational flexibility by analyzing signal splitting or coalescence at different temperatures.

- Iterative Refinement : Re-examine XRD data for overlooked disorder or partial occupancy, adjusting refinement parameters in SHELXL ( ).

Documentation of all assumptions and statistical outliers is critical ( ) .

Advanced: What methodologies are used to study metal coordination complexes involving this compound?

Methodological Answer:

- Synthesis : React the compound with transition metal salts (e.g., Cu²⁺, Zn²⁺) in ethanol/water under inert atmospheres to prevent oxidation.

- Characterization :

- UV-Vis Spectroscopy : Monitor d-d transitions (e.g., λmax shifts for Cu²⁺ complexes).

- Magnetic Susceptibility : Determine spin states using SQUID magnetometry.

- XRD : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) and ligand binding modes (monodentate vs. chelating).

Reference analogous studies on pyridine-carboxylate metal complexes ( ) for benchmarking .

Advanced: How can researchers investigate the biological interactions of this compound with enzymatic targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with active sites (e.g., kinases or proteases). Prioritize residues forming hydrogen bonds with the carboxylic acid or pyridine groups.

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates in dose-response experiments.

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS).

- Mutagenesis : Validate predicted interactions by introducing point mutations (e.g., Ala-scanning) in target proteins.

Comparative analysis with structurally related inhibitors () provides mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.